TMP-NVOC-Halo TMP-NVOC-Halo TMP-NVOC-Halo is a caged protein labeling agent.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1570637
InChI: InChI=1S/C39H57ClN6O13/c1-50-32-24-30(31(46(48)49)25-33(32)57-20-19-56-18-17-55-16-15-54-14-13-53-11-7-5-4-6-9-40)27-59-39(47)43-10-8-12-58-36-34(51-2)22-28(23-35(36)52-3)21-29-26-44-38(42)45-37(29)41/h22-26H,4-21,27H2,1-3H3,(H,43,47)(H4,41,42,44,45)
SMILES: O=C(OCC1=CC(OC)=C(OCCOCCOCCOCCOCCCCCCCl)C=C1[N+]([O-])=O)NCCCOC2=C(OC)C=C(CC3=CN=C(N)N=C3N)C=C2OC
Molecular Formula: C39H57ClN6O13
Molecular Weight: 853.36

TMP-NVOC-Halo

CAS No.:

Cat. No.: VC1570637

Molecular Formula: C39H57ClN6O13

Molecular Weight: 853.36

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

TMP-NVOC-Halo -

Specification

Molecular Formula C39H57ClN6O13
Molecular Weight 853.36
IUPAC Name 4-((18-Chloro-3,6,9,12-tetraoxaoctadecyl)oxy)-5-methoxy-2-nitrobenzyl (3-(4-((2,4-diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenoxy)propyl)carbamate
Standard InChI InChI=1S/C39H57ClN6O13/c1-50-32-24-30(31(46(48)49)25-33(32)57-20-19-56-18-17-55-16-15-54-14-13-53-11-7-5-4-6-9-40)27-59-39(47)43-10-8-12-58-36-34(51-2)22-28(23-35(36)52-3)21-29-26-44-38(42)45-37(29)41/h22-26H,4-21,27H2,1-3H3,(H,43,47)(H4,41,42,44,45)
Standard InChI Key ZJEAMRCCPGGFOP-UHFFFAOYSA-N
SMILES O=C(OCC1=CC(OC)=C(OCCOCCOCCOCCOCCCCCCCl)C=C1[N+]([O-])=O)NCCCOC2=C(OC)C=C(CC3=CN=C(N)N=C3N)C=C2OC
Appearance Solid powder

Introduction

Chemical Properties and Structure

TMP-NVOC-Halo, also known by its alias TNH, is characterized by specific chemical properties that make it suitable for biological research applications.

Molecular Formula and Weight

The compound demonstrates slight variations in reported molecular formulas and weights across different sources:

PropertyValue (Source A)Value (Source B)
Molecular FormulaC40H56ClN7O13C39H57ClN6O13
Molecular Weight878.36853.36
CAS Number2137894-98-3Not specified

The compound contains a trimethoprim moiety, a nitroveratryloxycarbonyl photocleavable group, and a Halo ligand, structurally arranged to facilitate protein dimerization functions .

Solubility and Stability

TMP-NVOC-Halo demonstrates excellent solubility in dimethyl sulfoxide (DMSO), with reported concentrations of up to 150 mg/mL (170.77 mM) when ultrasonic treatment is applied . The compound's stability varies depending on storage conditions:

Storage FormTemperatureStability Period
Powder-20°C3 years
In solvent-80°C1 year
In solvent-20°C1 month

For long-term storage, it is recommended to store the compound dissolved in DMSO at a concentration of 10 mM at -80°C .

Mechanism of Action

TMP-NVOC-Halo functions through a sophisticated protein dimerization mechanism that can be controlled with light.

Protein Dimerization Principle

The compound operates as a chemical dimerizer consisting of two linked protein-interacting ligands: trimethoprim (TMP) and Halo ligand. These components can bind to their respective protein targets—Escherichia coli dihydrofolate reductase (eDHFR) and Haloenzyme respectively . This dual-binding capability enables the compound to bring two different proteins into close proximity, effectively creating a dimer complex.

Photoactivation Process

What distinguishes TMP-NVOC-Halo from other dimerizers is its photosensitive NVOC linker between the TMP and Halo components. This photocleavable element allows researchers to control the dimerization process through light exposure:

  • In its intact form, TMP-NVOC-Halo facilitates protein dimerization between Halo-tagged and eDHFR-tagged proteins

  • Upon exposure to specific wavelengths of light, the NVOC linker cleaves

  • The cleavage causes the separation of the TMP and Halo components

  • This separation results in the dissociation of the dimerized proteins

This light-controlled mechanism provides researchers with precise temporal and spatial control over protein interactions within living cells .

Synthesis and Preparation Methods

The synthesis of TMP-NVOC-Halo involves specific chemical reactions and conditions.

Laboratory Preparation

For laboratory use, TMP-NVOC-Halo is typically prepared as follows:

  • Dissolve the compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mM

  • Store the solution in plastic microcentrifuge tubes at -80°C for long-term storage

  • When needed, dilute to a stock concentration of 10 μM in imaging medium

  • For working solutions, further dilute to a final concentration of 100 nM in growth or imaging medium

This preparation method ensures stability while maintaining the compound's biological activity for experimental applications.

Biological Activity and Applications

TMP-NVOC-Halo exhibits significant biological activity that makes it valuable for various research applications.

Cellular Uptake and Activity

TMP-NVOC-Halo is cell-permeable, allowing it to diffuse into living cells without additional delivery mechanisms. Specifically:

  • It takes approximately 5 minutes for the compound to diffuse into cells, which is notably faster than the related compound TMP-Halo (TH), which requires about 20 minutes

  • At a concentration of 20 μM and exposure time of 60 minutes, it demonstrates significant recruitment of mCherry-eDHFR to centromeres in HeLa cells expressing CENPB-GFP-Haloenzyme and mCherry-eDHFR

  • The half-life (t1/2) of this recruitment process is approximately 15 seconds, indicating rapid biological activity

Research Applications

The compound has been employed in various cutting-edge research applications:

Protein Localization Studies

TMP-NVOC-Halo enables spatially precise manipulation of protein localization within cells. Researchers have successfully used it to target proteins to specific cellular compartments and structures, including:

  • Centromeres

  • Kinetochores

  • Mitochondria

  • Plasma membrane

  • Telomeres

Telomere Research

A particularly notable application is in telomere research, where TMP-NVOC-Halo has been combined with CRISPR-dCas13 systems to control TERRA (Telomeric Repeat-containing RNA) localization:

  • Haloenzyme is fused to the telomere binding protein TRF1 to localize dimerizers to telomeres

  • eDHFR is fused to SunTag, which is associated with dCas13b

  • When TMP-NVOC-Halo is added, it recruits the dCas13b protein (and thus TERRA) to telomeres

  • This allows researchers to study the dynamics and function of TERRA at telomeres with unprecedented precision

Protein Condensate Formation

The compound has also been used to induce protein condensates on telomeres, enabling studies of phase separation phenomena in cellular contexts. By linking proteins with specific interaction domains (such as SIM - SUMO Interaction Motif), researchers can induce the formation of biomolecular condensates at targeted cellular locations .

Comparative Analysis and Advantages

TMP-NVOC-Halo offers several advantages over related compounds and alternative approaches.

Advantages in Research Applications

Compared to alternative methods for studying protein dynamics and localization, TMP-NVOC-Halo offers several benefits:

These advantages make TMP-NVOC-Halo a versatile tool for researchers studying complex cellular processes that require precise manipulation of protein localization and interaction.

Future Perspectives and Development

The development and utilization of TMP-NVOC-Halo represent a significant advancement in chemical biology tools, with several promising future directions.

Emerging Applications

Ongoing research suggests several emerging applications for TMP-NVOC-Halo and related compounds:

  • Integration with gene editing tools for spatiotemporal control of gene expression

  • Development of multiplexed systems using orthogonal dimerizers with different spectral properties

  • Application in three-dimensional tissue models and potentially in vivo systems

  • Expansion of the technology to study biomolecular condensate formation and dissolution in various cellular contexts

These applications could significantly expand the utility of TMP-NVOC-Halo beyond its current uses in basic research .

Technical Improvements

Future developments in TMP-NVOC-Halo technology may focus on:

  • Optimization of photocleavage properties for use with less phototoxic wavelengths

  • Development of variants with improved cell permeability or tissue penetration

  • Creation of modified versions with alternative binding specificities for expanded experimental options

  • Integration with other emerging technologies such as optogenetics for enhanced control capabilities

These technical improvements would address current limitations and expand the range of experimental systems in which the compound can be effectively employed .

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